2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of 2-fluoro-[1,1’-biphenyl]-4-yl-propanoic acid, which is structurally similar to the compound , has been achieved in subsequent steps . In one study, 28 acyl hydrazones of flurbiprofen were synthesized in good to excellent yield by reacting different aromatic aldehydes with the commercially available drug flurbiprofen .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the structure of Flurbiprofen, a similar compound, has been analyzed using 1H-NMR and HREI-MS .Chemical Reactions Analysis
Biphenyl compounds, such as the one , undergo similar reactions to benzene as they both undergo electrophilic substitution reaction . In a study, 28 new substituted acyl hydrazones were synthesized by the condensation of aromatic aldehydes and the commercially available 2-(2-fluoro-[1,1’-biphenyl]-4-yl) propanoic acid in good to excellent yields .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques. For instance, the molecular weight of Flurbiprofen, a similar compound, is 244.26 g/mol .Scientific Research Applications
Synthesis of Novel Compounds
Research has focused on synthesizing novel compounds using 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile or related structures for potential biological activities. For example, Schiff bases have been synthesized using related carbonitrile derivatives, exhibiting significant antimicrobial activity against various pathogens (Puthran et al., 2019). Another study reported the development of a biphenylcarbonitrile derivative as an aggregation-induced emission (AIE) active probe for selective dual-mode detection of HSO3− ions in aqueous solutions, indicating its application in environmental monitoring and biological studies (Han et al., 2021).
Material Science Applications
In material science, the synthesis and characterization of ester derivatives of fluoro-hydroxybenzonitriles, including 2-fluoro-4-hydroxy derivatives, have been explored for their potential as liquid crystal materials. These studies have shown that such derivatives can exhibit higher nematic-isotropic transition temperatures, which is crucial for the development of advanced liquid crystal displays (Kelly & Schad, 1984).
Analytical Chemistry
In analytical chemistry, novel quinoline derivatives, including those related to 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile, have been studied as corrosion inhibitors for metals in acidic mediums. These compounds have shown high efficacy in protecting mild steel from corrosion, demonstrating their potential in industrial applications to enhance the longevity of metal components (Singh, Srivastava, & Quraishi, 2016).
Future Directions
The future directions for the research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. The compound could also be studied for its potential use in the treatment of various conditions, given the medicinal properties of similar compounds .
properties
IUPAC Name |
2-fluoro-3-(4-hydroxyphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-13-10(8-15)2-1-3-12(13)9-4-6-11(16)7-5-9/h1-7,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXWPWIUOVCEIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)O)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683478 |
Source
|
Record name | 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile | |
CAS RN |
1261951-45-4 |
Source
|
Record name | 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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